![molecular formula C17H20N6O B570983 2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 1142947-80-5](/img/structure/B570983.png)
2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
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Description
This compound is a part of a novel class of inhibitors of cyclin-dependent kinases (CDKs) . It has shown good potency as an inhibitor of CDKs . The compound is also related to a series of 1-H-pyrazole-3-carboxamide derivatives .
Synthesis Analysis
The compound was synthesized as part of a series of new analogues, starting from a compound that showed good potency as an inhibitor of CDKs but was poorly selective against a panel of serine-threonine and tyrosine kinases . The synthesis involved the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole .Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine-fused heterocycle at position 4 of the pyrazole . This structure is critical for FLT3 and CDK inhibition .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have led to the enhancement in selectivity, antiproliferative activity against A2780 human ovarian carcinoma cells, and optimization of the physical properties and pharmacokinetic profile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been optimized as part of its synthesis . This has led to the identification of highly potent and orally available compounds .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)anilino]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-22-7-9-23(10-8-22)13-4-2-3-12(11-13)19-17-20-15-14(5-6-18-15)16(24)21-17/h2-6,11H,7-10H2,1H3,(H3,18,19,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNCGMKUADYYKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC4=C(C=CN4)C(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705139 |
Source
|
Record name | 2-[3-(4-Methylpiperazin-1-yl)anilino]-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | |
CAS RN |
1142947-80-5 |
Source
|
Record name | 2-[3-(4-Methylpiperazin-1-yl)anilino]-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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